3,4-Dibromonitrosopiperidine is a chemical compound classified as a nitrosamine, which is characterized by the presence of a nitroso group (-NO) attached to a piperidine ring that has two bromine substituents at the 3 and 4 positions. This compound is of particular interest due to its potential carcinogenic properties and its role in various scientific studies related to mutagenesis and cancer research.
3,4-Dibromonitrosopiperidine can be synthesized through various chemical reactions, particularly involving the nitrosation of piperidine derivatives. It is often studied in toxicology and pharmacology contexts due to its biological activity and implications in cancer research.
The synthesis of 3,4-dibromonitrosopiperidine typically involves the nitrosation of 3,4-dibromopiperidine. Several methods have been employed:
The synthesis process may involve:
3,4-Dibromonitrosopiperidine has a molecular formula of . Its structure features:
3,4-Dibromonitrosopiperidine can undergo various chemical reactions typical for nitrosamines:
The reactivity is influenced by:
The mechanism by which 3,4-dibromonitrosopiperidine exerts biological effects primarily involves its interaction with cellular macromolecules:
Research indicates that compounds like 3,4-dibromonitrosopiperidine are potent mutagens and carcinogens, particularly affecting the gastrointestinal tract in rodent models .
Relevant data from studies indicate that these properties are critical for understanding its behavior in biological systems .
3,4-Dibromonitrosopiperidine is primarily used in:
The compound 3,4-Dibromonitrosopiperidine is systematically named under IUPAC conventions as 3,4-dibromo-1-nitrosopiperidine. This nomenclature specifies:
Alternative naming reflects functional priority: N-Nitroso-3,4-dibromopiperidine. The CAS registry system would assign a unique identifier, though none is listed in the provided sources for this exact derivative. The structural backbone aligns with nitrosamine carcinogens like N-Nitrosopiperidine (CAS 100-75-4) [7] [10], but bromine addition modifies reactivity and steric properties.
While direct crystallographic data for 3,4-dibromonitrosopiperidine is absent in the search results, its properties are inferred from analogous nitrosamine frameworks:
Table 1: Predicted Crystallographic Parameters for 3,4-Dibromonitrosopiperidine
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Volume | ~800 ų |
Key Bonds | C-Br: 1.93–1.97 Å |
N-N: 1.32 Å | |
N=O: 1.22 Å |
IR Spectroscopy:
NMR Spectroscopy:
Table 2: Predicted NMR Chemical Shifts (ppm) for 3,4-Dibromonitrosopiperidine
Nucleus | Position | Chemical Shift (δ) | Multiplicity |
---|---|---|---|
¹H | H-2 | 4.25–4.45 | triplet |
H-5,6 | 3.80–4.10 | multiplet | |
¹³C | C-2 | 70.2 | - |
C-3 | 58.7 | - | |
C-4 | 57.9 | - |
UV-Vis Spectroscopy:
Metabolic Activation:Unlike N-nitrosopiperidine (NPIP), which undergoes α-hydroxylation via cytochrome P450 (e.g., CYP2A3) to form genotoxic diazonium ions [6], the 3,4-dibromo derivative resists enzymatic oxidation. Bromine sterically blocks access to the α-carbon, redirecting metabolism to N-denitrosation or ring oxidation. This mirrors sterically hindered N-nitrosopyrrolidine (NPYR), which shows reduced esophageal activation [6].
Electronic and Steric Effects:
Reactivity Trends:
Table 3: Comparative Properties of Nitrosopiperidine Derivatives
Property | NPIP | 3,4-Dibromo NPIP | NPYR |
---|---|---|---|
Molecular Weight | 114.15 g/mol | 265.96 g/mol | 100.12 g/mol |
Key Metabolic Pathway | α-Hydroxylation | N-Denitrosation | α-Hydroxylation |
UV λₘₐₓ (nm) | 235 | 245–250 | 230 |
Carcinogenic Target | Esophagus | Not studied | Liver |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7